molecular formula C11H17N3O2 B1467289 [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1486792-08-8

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467289
CAS No.: 1486792-08-8
M. Wt: 223.27 g/mol
InChI Key: GQPBWAWFEBQGDL-UHFFFAOYSA-N
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Description

The compound “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A compound similar to the one , 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, was synthesized by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles, including compounds structurally related to the one , are highlighted for their significant agrochemical and pharmaceutical activities. Advances in synthetic strategies have led to a variety of pyrazole derivatives synthesized under microwave conditions, demonstrating potential antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

C1 Chemistry Synthesis Using Yttria-Stabilized Zirconia

Research on C1 chemistry, which involves the synthesis of chemicals from simple carbon molecules like methane and carbon dioxide, may indirectly relate to the compound by exploring the synthetic pathways and catalysts used in producing complex organic compounds. Yttria-Stabilized Zirconia (YSZ) has shown promise in catalyzing reactions for C1 chemistry, offering insights into potential synthetic routes that might apply to the synthesis of complex molecules including pyrazole derivatives (A. Indarto et al., 2008).

Methanol Synthesis and Application

Although not directly related to the specific compound , research on methanol synthesis and its use as a chemical building block in creating more complex molecules provides context on the chemical reactions and processes that might be involved in synthesizing and applying compounds like "[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol." Studies on methanol synthesis, including catalyst development and reactor technology, offer valuable insights into the broader field of chemical synthesis (A. Cybulski, 1994).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a component of the compound , is widely utilized in medicinal chemistry due to its influence on the pharmacophore space and stereochemistry, enhancing the bioactivity of drug candidates. Research focusing on pyrrolidine and its derivatives, including their synthesis and application in drug discovery, underscores the importance of this motif in developing novel biologically active compounds (Giovanna Li Petri et al., 2021).

Mechanism of Action

Target of Action

Pyrazoles and pyrrolidines are classes of compounds that have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been shown to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets that “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” interacts with. Pyrazole derivatives, for example, can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact interactions with its targets and the resulting changes would need to be determined through experimental studies.

Biochemical Pathways

Again, without specific studies, it’s challenging to summarize the affected biochemical pathways and their downstream effects for this compound. Pyrazole derivatives can affect a variety of biological activities and pathways , but the specific pathways affected by “this compound” would need to be identified through research.

Biochemical Analysis

Biochemical Properties

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it has been found to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered physiological functions . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing their growth and function . The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for predicting its effects on cellular function and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-5-10(13(2)12-8)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBWAWFEBQGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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